(1S)-1-(3-bromothiophen-2-yl)ethan-1-ol

Enantiomeric purity Chiral building block Asymmetric synthesis

(1S)-1-(3-Bromothiophen-2-yl)ethan-1-ol (CAS 1344933-95-4) is a chiral secondary alcohol belonging to the 3-bromothiophene class. It features a single stereocenter at the α-carbon adjacent to the thiophene ring, with the bromine substituent regioselectively installed at the 3-position.

Molecular Formula C6H7BrOS
Molecular Weight 207.09
CAS No. 1344933-95-4
Cat. No. B2585924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(3-bromothiophen-2-yl)ethan-1-ol
CAS1344933-95-4
Molecular FormulaC6H7BrOS
Molecular Weight207.09
Structural Identifiers
SMILESCC(C1=C(C=CS1)Br)O
InChIInChI=1S/C6H7BrOS/c1-4(8)6-5(7)2-3-9-6/h2-4,8H,1H3/t4-/m0/s1
InChIKeyRHQVYCULRKDZLB-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Chiral Bromothiophene Alcohol Building Blocks: (1S)-1-(3-Bromothiophen-2-yl)ethan-1-ol CAS 1344933-95-4 Procurement Essentials


(1S)-1-(3-Bromothiophen-2-yl)ethan-1-ol (CAS 1344933-95-4) is a chiral secondary alcohol belonging to the 3-bromothiophene class. It features a single stereocenter at the α-carbon adjacent to the thiophene ring, with the bromine substituent regioselectively installed at the 3-position . The compound is supplied primarily as an enantiopure (S)-enantiomer with a certified chemical purity of 98% and a unique MDL identifier (MFCD18339623) . Its primary utility is as a chiral synthon for the construction of more complex thiophene-containing molecules in medicinal chemistry and materials science, where both regiochemical and stereochemical integrity are critical design parameters.

Why Generic Substitution Fails for (1S)-1-(3-Bromothiophen-2-yl)ethan-1-ol: Enantiomeric and Regioisomeric Constraints


In-class substitution of (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol with its (R)-enantiomer (CAS 1344922-31-1), the racemic mixture, or regioisomeric analogs (4-bromo or 5-bromo) is not feasible for stereochemically demanding applications. The (S)-absolute configuration imparts predictable vectorial orientation in chiral environments, while the 3-bromo substitution pattern dictates the regioselectivity of downstream cross-coupling reactions (e.g., Suzuki, Kumada) and influences the electronic properties of the thiophene ring . Replacement with the (R)-enantiomer would invert the stereochemical outcome of any asymmetric induction step; use of a 4- or 5-bromo isomer would redirect functionalization to a different ring position, potentially yielding an entirely different product scaffold [1]. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for (1S)-1-(3-Bromothiophen-2-yl)ethan-1-ol Versus Closest Analogs


Enantiomeric Identity: (S)- vs. (R)-1-(3-Bromothiophen-2-yl)ethan-1-ol Purity and Optical Rotation Sign

The target (S)-enantiomer (CAS 1344933-95-4) is supplied with a chemical purity specification of 98% as confirmed by vendor certificate of analysis . In contrast, the (R)-enantiomer (CAS 1344922-31-1) is reported by secondary suppliers at approximately 95% purity without a formal enantiomeric excess (ee) certification . While neither source provides explicit ee values, the difference in chemical purity (98% vs. 95%) translates to a maximum possible impurity burden of 2% versus 5%, a factor of 2.5×. For chiral pool synthesis, where each stereocenter must be carried forward with high fidelity, this impurity differential can propagate through multiple synthetic steps, affecting overall yield and diastereomeric purity of downstream intermediates.

Enantiomeric purity Chiral building block Asymmetric synthesis

LogP Differentiation: Measured vs. Calculated Lipophilicity for 3-Bromo vs. Positional Isomers

The experimentally derived LogP for the target (S)-3-bromo isomer is reported as 2.30 (Fluorochem, measurement conditions not disclosed) , whereas a calculated value of 2.56 is provided for the same compound by a secondary vendor (Leyan) . This discrepancy highlights the importance of using measured rather than predicted values for modeling purposes. For context, the parent unsubstituted 1-(thiophen-2-yl)ethanol has a predicted LogP of approximately 1.20–1.40 , indicating that the 3-bromo substitution increases lipophilicity by roughly 1 log unit. The 4-bromo and 5-bromo isomers are expected to exhibit similar LogP values based on additive fragment contributions, but the 3-bromo isomer's unique electronic influence on the thiophene ring may subtly alter its hydrogen-bonding capacity and thus its chromatographic retention behavior.

Lipophilicity Physicochemical property ADME prediction

Cross-Coupling Reactivity: 3-Bromo vs. 4-Bromo and 5-Bromo Thiophene Regioisomers in Suzuki-Miyaura Reactions

The 3-bromo substituent on the thiophene ring exhibits distinct reactivity in palladium-catalyzed cross-coupling reactions compared to 2-bromo (5-bromo equivalent) and 4-bromo isomers. Studies on 3-bromothiophene demonstrate that it undergoes efficient Suzuki coupling with aryl boronic acids under standard conditions, yielding 3-arylthiophenes in 70–91% isolated yields . In contrast, 2-bromothiophene couples with similar efficiency but exclusively at the 2-position, while 4-bromo substitution is less reactive due to steric and electronic deactivation [1]. For the target compound (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol, the 3-bromo group is ortho to the chiral hydroxyethyl substituent, enabling sequential, fully regiocontrolled difunctionalization of the thiophene ring—a capability not accessible with 4- or 5-bromo isomers [2].

Suzuki coupling Regioselectivity Thiophene functionalization

Hazard Classification Profile: GHS Labeling for Safe Handling and Transport

The target compound carries a defined GHS hazard profile: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . This explicit hazard labeling, verified against the vendor's safety data sheet, provides regulatory clarity for laboratory procurement and compliance. In comparison, the (R)-enantiomer (CAS 1344922-31-1) lacks a publicly available standardized GHS classification from an authoritative source, requiring end-user hazard assessment . The availability of a fully characterized hazard profile reduces the administrative burden for institutional chemical hygiene plans and enables pre-emptive risk mitigation in synthetic workflows.

Safety data GHS classification Laboratory compliance

MDL Identifier: Unique Molecular Registration for Supply Chain Traceability

The target compound is assigned the MDL number MFCD18339623, a unique molecular identifier that facilitates unambiguous lookup across multiple vendor databases and ensures procurement of the correct stereoisomer . The (R)-enantiomer (CAS 1344922-31-1) carries a different MDL number, and the racemic mixture or other regioisomeric bromothiophene alcohols possess their own distinct identifiers. This one-to-one mapping between MDL number and the specific (S)-3-bromo stereoisomer eliminates ambiguity in electronic ordering systems, where CAS numbers alone can sometimes be associated with multiple stereochemical or salt forms .

Chemical registration Procurement Inventory management

High-Value Application Scenarios for (1S)-1-(3-Bromothiophen-2-yl)ethan-1-ol Based on Verified Differentiation Evidence


Enantioselective Synthesis of Ortho-Disubstituted Thiophene Pharmacophores

The (S)-absolute configuration combined with the ortho-bromo handle enables sequential palladium-catalyzed cross-coupling at the 3-position followed by functionalization of the chiral alcohol, providing access to ortho-substituted thiophene scaffolds with a defined stereocenter. The 98% purity specification ensures that the stereochemical integrity is maintained throughout multi-step synthetic sequences, reducing the burden of intermediate chiral HPLC purification.

Chiral Ligand Precursors for Asymmetric Catalysis

The compound serves as a versatile precursor for chiral thiophene-containing ligands. The (S)-enantiomer provides a predictable spatial orientation of the thiophene ring in metal coordination complexes, as demonstrated in related chiral Ru(II) complexes bearing thiophene ligands [1]. Substitution with the (R)-enantiomer or racemate would invert or randomize this stereochemical vector, compromising enantioselectivity in catalytic applications.

Building Block for Conductive Polymer Monomers with Defined Chirality

Chiral thiophene monomers are essential precursors for optically active polythiophenes used in chiral sensing and circularly polarized luminescence applications [2]. The combination of 3-bromo substitution (enabling regioregular polymerization) with the (S)-configured hydroxyethyl group (providing chiral induction) makes this compound a uniquely suited monomer precursor that cannot be replicated by any other single bromothiophene isomer.

Regulated Laboratory Procurement with Full GHS Hazard Documentation

For industrial and academic laboratories operating under ISO or GLP standards, the availability of a complete GHS hazard profile (H302, H315, H319, H335) allows immediate integration into existing chemical hygiene plans without the need for additional hazard assessment, unlike the (R)-enantiomer, which lacks publicly available standardized safety documentation.

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